n-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide
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Overview
Description
N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide is an organic compound with a complex structure that includes a phenyl ring substituted with a hydroxyprop-1-en-1-yl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-(3-Hydroxyprop-1-en-1-yl)phenol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate
- 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- N-(3-(5-Sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl)acetamide
Uniqueness
N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[4-[(E)-3-hydroxyprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-9(14)12-11-6-4-10(5-7-11)3-2-8-13/h2-7,13H,8H2,1H3,(H,12,14)/b3-2+ |
InChI Key |
BFHRDEYULGNZRW-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/CO |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
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